REACTION_CXSMILES
|
[CH2:1]([C:4]1[CH:9]=[C:8]([O:10][CH3:11])[C:7]([OH:12])=[C:6]([N:13]=[N:14][C:15]2[CH:20]=[C:19]([Cl:21])[CH:18]=[CH:17][C:16]=2[N+:22]([O-])=O)[CH:5]=1)[CH:2]=[CH2:3].[OH-].[Na+].C(S(O)=O)(N)=N.Cl>O.C(O)C>[CH2:1]([C:4]1[CH:9]=[C:8]([O:10][CH3:11])[C:7]([OH:12])=[C:6]([N:13]2[N:22]=[C:16]3[CH:17]=[CH:18][C:19]([Cl:21])=[CH:20][C:15]3=[N:14]2)[CH:5]=1)[CH:2]=[CH2:3] |f:1.2|
|
Name
|
4-allyl-2-((5-chloro-2-nitrophenyl)diazenyl)-6-methoxyphenol
|
Quantity
|
80.2 mmol
|
Type
|
reactant
|
Smiles
|
C(C=C)C1=CC(=C(C(=C1)OC)O)N=NC1=C(C=CC(=C1)Cl)[N+](=O)[O-]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
19.3 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
26 g
|
Type
|
reactant
|
Smiles
|
C(=N)(N)S(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 1 L round bottom flask equipped with a magnetic stirrer, addition funnel, powder addition funnel, and nitrogen inlet
|
Type
|
ADDITION
|
Details
|
approximately one-fourth by volume was added dropwise to the reaction mixture
|
Type
|
ADDITION
|
Details
|
The reaction mixture was poured into 3 L
|
Type
|
CUSTOM
|
Details
|
The yellow solid was dried for 20 hours at 42° C.
|
Duration
|
20 h
|
Type
|
CUSTOM
|
Details
|
purified
|
Type
|
DISSOLUTION
|
Details
|
by dissolving in hot toluene
|
Type
|
FILTRATION
|
Details
|
filtering out the dark impurities
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated down
|
Type
|
CUSTOM
|
Details
|
purified via recrystallizions in ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)C1=CC(=C(C(=C1)OC)O)N1N=C2C(=N1)C=CC(=C2)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5 g | |
YIELD: PERCENTYIELD | 20% | |
YIELD: CALCULATEDPERCENTYIELD | 19.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |